molecular formula C21H32N4OS B2999940 5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione CAS No. 115396-27-5

5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B2999940
CAS No.: 115396-27-5
M. Wt: 388.57
InChI Key: KRYRELFCDKUVPO-UHFFFAOYSA-N
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Description

Overview of Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives constitute a privileged scaffold in drug discovery due to their structural versatility and broad-spectrum biological activities. The fused benzene-imidazole core enables diverse substitution patterns that modulate electronic, steric, and solubility characteristics critical for target engagement. Over 20 FDA-approved drugs incorporate benzimidazole frameworks, spanning applications from antiparasitics (albendazole) to antipsychotics (risperidone) and proton pump inhibitors (lansoprazole).

Key pharmacological advantages stem from benzimidazole's amphoteric nature (pKa 5.6–12.8), which facilitates membrane permeability and pH-dependent target interactions. The sulfur-containing variant 5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione builds upon these properties through strategic functionalization:

  • Ethoxy group : Enhances lipophilicity and metabolic stability
  • Piperidinylmethyl substituents : Improve CNS penetration and allosteric modulation capacity
  • Thione moiety : Enables redox modulation and metal chelation

Historical Development and Research Significance

The synthesis of 5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione emerged from three decades of incremental advances in benzimidazole chemistry:

Year Development Milestone Impact on Target Compound
1990s Microwave-assisted synthesis of benzimidazole-2-thiones Enabled efficient thione group incorporation
2000s Piperidinylmethylation techniques for CNS-targeted drugs Facilitated N-alkylation with piperidine groups
2020s Green chemistry approaches for ethoxy-substituted derivatives Improved sustainability of 5-ethoxy synthesis

Early pharmacological studies on structural analogs demonstrated enhanced binding to adenosine receptors and cholinesterases compared to unsubstituted benzimidazoles. Molecular docking analyses suggest the thione group forms stable hydrogen bonds with catalytic residues in these targets, while the piperidinylmethyl arms occupy hydrophobic binding pockets.

Rationale for Academic Investigation

Four compelling factors justify focused research on this compound:

  • Structural Uniqueness : Combines three pharmacophoric elements (thione, ethoxy, piperidine) not found in existing clinical benzimidazoles
  • Synergistic Substituent Effects :
    • Piperidinylmethyl groups may counteract the electron-withdrawing effects of the thione moiety
    • Ethoxy substitution at C5 position prevents metabolic hydroxylation observed in simpler derivatives
  • Computational Predictions : Density functional theory (DFT) calculations indicate low LUMO energy (-1.34 eV), suggesting strong electron-accepting capacity for redox-mediated activities
  • Biological Precedents : Analogous thione-containing benzimidazoles show 10–100× greater potency against Mycobacterium tuberculosis than first-line drugs in preclinical models

Scope and Objectives of the Present Research Outline

This article systematically addresses three knowledge gaps through critical analysis of existing data:

Structural Characterization

  • Comparative analysis of synthetic routes (traditional vs. green chemistry)
  • Crystallographic and spectroscopic profiling

Pharmacological Potential

  • Target prediction based on substructure similarity to clinical compounds
  • Mechanistic hypotheses for antimicrobial and neuromodulatory activities

Research Frontiers

  • Optimization strategies for bioavailability and selectivity
  • Identification of underinvestigated therapeutic applications

Properties

IUPAC Name

5-ethoxy-1,3-bis(piperidin-1-ylmethyl)benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4OS/c1-2-26-18-9-10-19-20(15-18)25(17-23-13-7-4-8-14-23)21(27)24(19)16-22-11-5-3-6-12-22/h9-10,15H,2-8,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYRELFCDKUVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=S)N2CN3CCCCC3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole core.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Attachment of Piperidinylmethyl Groups: The piperidinylmethyl groups are introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the thione group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents HOMO-LUMO Gap (eV) Biological Activity (IC₅₀) Key References
Target Compound 5-Ethoxy, 1,3-bis(piperidinylmethyl) N/A* N/A* Synthesis
5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1) 5-Methoxy 4.32 N/A DFT analysis
5-((4-Nitrobenzylidene)amino)-1H-benzo[d]imidazole-2(3H)-thione (S-4) 5-Amino Schiff base N/A Tyrosinase inhibition: 4.8 nM
1-(Ethoxymethyl)-1H-benzo[d]imidazole-2(3H)-thione 1-Ethoxymethyl N/A N/A Synthesis
[Ru(η⁶-p-cymene)(1H-benzo[d]imidazole-2-thione)Cl]PF₆ Metal complex ligand N/A Reduced urease inhibition

Key Observations:

  • This may enhance receptor binding or solubility .
  • Electronic Effects : Methoxy and ethoxy groups at the 5-position donate electron density to the benzimidazole core, stabilizing the thione tautomer and modulating HOMO-LUMO gaps (e.g., 4.32 eV for M1) . Piperidine’s basic nitrogen could further influence electron distribution.
  • Biological Activity : Schiff base derivatives (e.g., S-4) exhibit potent tyrosinase inhibition (IC₅₀ = 4.8 nM), suggesting that substituents at the 5-position critically impact enzyme interaction . The target compound’s ethoxy group may similarly enhance activity compared to unsubstituted analogs.
Tyrosinase Inhibition

Schiff base derivatives of 5-amino-1H-benzo[d]imidazole-2(3H)-thione (e.g., S-4) demonstrate mixed-type inhibition via copper chelation at the enzyme’s active site . The target compound’s ethoxy group may hinder chelation compared to amino substituents, but its piperidinylmethyl groups could facilitate hydrophobic interactions.

Urease Inhibition

Free benzimidazole-thiones show moderate urease inhibition, but coordination to ruthenium in complexes like [Ru(η⁶-p-cymene)(L)Cl₂] reduces activity, likely due to steric hindrance .

Receptor Binding

A structurally related bipiperidinyl benzimidazole derivative acts as a selective M1 muscarinic acetylcholine receptor (mAChR) agonist, suggesting that piperidine substituents enhance subtype-specific binding . The target compound’s bis(piperidinylmethyl) groups may similarly optimize receptor interactions.

Spectroscopic and Computational Insights

  • NMR : The thione form is confirmed by a singlet at δ 12.20 ppm (NH) in ¹H-NMR, consistent across analogs .
  • These properties are critical for metal coordination or enzyme inhibition.

Biological Activity

5-Ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C₂₁H₃₁N₃OS
  • Molecular Weight : 373.56 g/mol
  • IUPAC Name : 5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione

This structure includes a benzimidazole core, which is often associated with various biological activities including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. Research has shown that similar compounds can induce apoptosis in various cancer cell lines.
StudyCell Line TestedIC50 Value (µM)Mechanism
HeLa (Cervical Cancer)15.2Apoptosis induction via caspase activation
MCF-7 (Breast Cancer)12.5Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest:

  • Broad Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria.
Microorganism TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Antiviral Properties

A study investigated the antiviral potential of the compound against HIV. The results showed a promising effect with an EC50 value of 0.35 µM, indicating significant antiviral activity.

Case Study 2: In Vivo Studies

In vivo studies conducted on animal models demonstrated that the compound significantly reduced tumor size in xenograft models. The reduction was attributed to its ability to induce apoptosis and inhibit angiogenesis.

Mechanistic Insights

The biological activity of 5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione can be linked to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
  • Cell Signaling Pathways : It could modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Q & A

What synthetic methodologies are recommended for preparing 5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione, and how are intermediates characterized?

Basic Research Question
The compound is synthesized via alkylation of the benzimidazole-thione core. Key steps include:

  • Alkylation : Reacting 1H-benzo[d]imidazole-2(3H)-thione with piperidinylmethyl halides in acetonitrile using K₂CO₃ as a base under reflux (12–18 hours) .
  • Ethoxy Introduction : Subsequent reaction with ethylating agents (e.g., iodoethane) in the presence of a base.
  • Purification : Column chromatography with ethyl acetate/hexane gradients .
  • Characterization :
    • NMR : NH protons (δ ~12.20 ppm, D₂O exchangeable) confirm the thione tautomer. Piperidine methylene protons appear as multiplets (δ 2.50–3.50 ppm) .
    • IR : C=S stretching at ~1689 cm⁻¹ and C-O (ethoxy) at ~1100 cm⁻¹ .
    • X-ray Crystallography : Validates molecular geometry and tautomeric form .

How can computational methods resolve electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) studies provide insights into:

  • HOMO-LUMO Analysis : Predicts charge transfer behavior and reactivity. For similar benzimidazole-thiones, HOMO-LUMO gaps range from 3.5–4.5 eV using B3LYP/6-311++G(d,p) .
  • Fukui Functions : Identifies nucleophilic (C-2, S atom) and electrophilic (N-1, N-3) sites for regioselective modifications .
  • NBO Analysis : Reveals hyperconjugative interactions (e.g., LP(S)→σ*(C-N)) stabilizing the thione form .
    Methodology :
    • Software: Gaussian 09 or ORCA.
    • Solvent Effects: Include PCM models for ethanol or DMSO.
    • Validation: Compare computed IR/NMR with experimental data .

How do researchers address contradictions in tautomeric identification between spectral and crystallographic data?

Data Contradiction Analysis
Discrepancies arise when NMR/IR suggests thiol-thione equilibria, while X-ray confirms a single tautomer. Resolution strategies include:

  • Variable-Temperature NMR : Monitor NH proton shifts to detect dynamic tautomerism .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize the thione form, observed via C=S IR peaks (~1689 cm⁻¹) .
  • Computational Energy Minimization : Compare relative stabilities of tautomers (thione typically 5–10 kcal/mol more stable than thiol) .
  • X-ray Validation : Single-crystal studies unambiguously assign the dominant tautomer .

What experimental approaches are used to evaluate its enzyme inhibitory activity (e.g., urease)?

Advanced Research Question
Inhibition Mechanisms :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., urease’s Cys592). Key residues: His519, Asp633 .
  • Kinetic Assays : Measure IC₅₀ via UV-Vis (e.g., Berthelot method for urease ammonia release). Reported IC₅₀ for similar derivatives: 8–25 µM .
  • ADMET Profiling : SwissADME predicts bioavailability (TPSA < 90 Ų, LogP ~3.5). Toxicity: ProTox-II screens for hepatotoxicity .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Advanced Research Question
SAR optimization involves:

  • Piperidine Substitution : Bulky groups (e.g., 4-aryl) improve steric complementarity with enzyme pockets. Derivatives with 4-fluorobenzyl show 2x higher β5i proteasome inhibition .
  • Ethoxy Modification : Replacing ethoxy with methoxy reduces LogP (improves solubility) but may lower membrane permeability .
  • Thione vs. Thiol : Thione derivatives exhibit superior stability and binding (ΔG ~-9.5 kcal/mol vs. -8.2 kcal/mol for thiols) .
    Validation :
    • QSAR Models : Use CoMFA/CoMSIA to correlate substituent electronegativity with activity .
    • In Vitro Screening : Test against H. pylori or cancer cell lines (e.g., MDA-MB-231) .

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